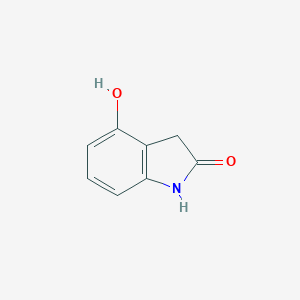

4-Hydroxyindolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJQLPXJRKHATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343613 | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-55-6 | |

| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxyindolin 2 One and Its Derivatives

Contemporary Approaches to 4-Hydroxyindolin-2-one Synthesis

Modern synthetic methods provide efficient and practical access to the this compound core and its derivatives. These approaches often prioritize readily available starting materials, operational simplicity, and high yields.

Phosphoric Acid-Mediated Annulation Reactions

Phosphoric acid has proven to be an effective mediator for the annulation, or ring-forming, reactions that construct the indolin-2-one skeleton. This method offers a direct route to 4-hydroxy-3-arylindolin-2-ones.

An efficient synthesis of 4-hydroxy-3-arylindolin-2-ones has been developed utilizing a phosphoric acid-mediated annulation of various β-nitrostyrenes with 1,3-cyclohexanedione (B196179). nih.govmdpi.com This process involves a sequence of a Michael addition, followed by in-situ generation of hydroxamic acid, subsequent dehydration, and isomerization to furnish the desired products. acs.org The reaction is notable for its simple experimental setup, use of readily available starting materials, and the ability to produce a diverse set of oxindoles in very good yields. acs.orgresearchgate.net

The versatility of this reaction has been demonstrated with a variety of β-nitrostyrenes. acs.org Substrates with both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (such as chloro, bromo, and fluoro) are well-tolerated under these conditions, leading to the corresponding 4-hydroxyindolin-2-ones in good yields, typically ranging from 42% to 83%. acs.org

Table 1: Synthesis of 4-hydroxy-3-arylindolin-2-ones via Phosphoric Acid-Mediated Annulation This interactive table summarizes the yields for various substituted β-nitrostyrenes in the annulation reaction with 1,3-cyclohexanedione.

| Entry | Substituent on β-Nitrostyrene (Aryl Group) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl (p-tolyl) | 4-hydroxy-3-(p-tolyl)indolin-2-one | 83 |

| 2 | 4-Methoxyphenyl | 4-hydroxy-3-(4-methoxyphenyl)indolin-2-one | 75 |

| 3 | 4-Chlorophenyl | 4-hydroxy-3-(4-chlorophenyl)indolin-2-one | 71 |

| 4 | 4-Bromophenyl | 4-hydroxy-3-(4-bromophenyl)indolin-2-one | 65 |

| 5 | 4-Fluorophenyl | 4-hydroxy-3-(4-fluorophenyl)indolin-2-one | 72 |

| 6 | 2-Chlorophenyl | 4-hydroxy-3-(2-chlorophenyl)indolin-2-one | 42 |

Transition Metal-Free Synthetic Routes

To enhance the sustainability and cost-effectiveness of synthesis, transition metal-free routes to indolin-2-one scaffolds have been explored. An aryne-based, metal-free protocol has been developed for the three-component coupling of an N-protected isatin, an aryne precursor, and a 1,3-cyclodione to produce 3-substituted-3-hydroxyindolin-2-ones in good yields. Another approach involves the oxidative dearomatization of indoles using ammonium (B1175870) persulfate, (NH₄)₂S₂O₈, to construct C2-quaternary indolinones, offering a step-economic and convenient strategy.

Modified Henry Reaction Conditions

The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitro compound and an aldehyde or ketone, has been adapted for the synthesis of indolin-2-one derivatives. An asymmetric cascade aza-Henry/lactamization reaction has been used for the highly enantioselective organocatalytic synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones. mdpi.com This demonstrates the potential of modifying classical reactions to build complex heterocyclic systems with stereocontrol.

Multicomponent Reactions for Indolin-2-one Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.gov MCRs provide a powerful tool for constructing complex heterocyclic scaffolds like indolin-2-ones from simple, readily available starting materials. These reactions are atom-economical and can be used to assemble indole-fused heterocycles in a modular fashion. The development of MCRs represents a sustainable and efficient strategy for creating libraries of substituted indoles for various applications.

Strategies for Stereoselective Synthesis of Substituted Indolin-2-ones

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective synthesis of substituted indolin-2-ones.

An operationally simple approach for synthesizing racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones involves a piperidine-catalyzed aldol (B89426) reaction. nih.gov These products can then be used as intermediates for preparing N-substituted (E)-3-(2-hetaryl-2-oxoethylidene)indolin-2-ones through a stereoselective dehydration reaction under acidic conditions. nih.gov Additionally, a highly convergent and diastereoselective multicomponent approach has been reported to access hydroindole cores, which are foundational structures in many bioactive alkaloids. This method builds upon a multicomponent reaction to create highly functionalized pyrrolidinone cores, which are then cyclized to form the hydroindole scaffold. Furthermore, an efficient stereoselective synthesis of various 3-(3-dimethylaminoprop-2-enylidene)oxindoles has been achieved through a vinylogous N,N-dimethylaminomethylenation at the gamma-position of 3-[(1-substituted)ethylidene]oxindoles. researchgate.net

Derivatization Strategies of the this compound Nucleus

The presence of multiple reactive sites in the this compound structure—namely the hydroxyl group, the aromatic ring, and the C-3 position—offers numerous opportunities for chemical modification to generate a wide array of derivatives.

The hydroxyl group at the C-4 position of the indolin-2-one ring is a prime site for derivatization, most commonly through acylation and alkylation to form the corresponding esters and ethers.

Acylation: The conversion of the 4-hydroxyl group to an ester is a common strategy to modify the properties of the molecule. This transformation is typically achieved by reacting the this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). beilstein-journals.orgnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity. While direct acylation of this compound is not extensively detailed, analogous reactions on similar phenolic hydroxyls, such as in hydroxyamino acids, are well-established. beilstein-journals.org For instance, chemoselective O-acylation of hydroxyamino acids can be achieved using acyl halides or anhydrides under acidic conditions, which protonate the less basic amino group and allow the hydroxyl group to react. beilstein-journals.org A similar principle could be applied to this compound, where the lactam nitrogen is less basic than the phenolic oxygen.

A general procedure for acylation involves stirring the this compound with an acyl chloride or anhydride in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine. nih.gov The choice of solvent and base can be critical to optimize the reaction yield and minimize side reactions.

Alkylation (Ether Synthesis): The synthesis of 4-alkoxyindolin-2-one derivatives is another important modification. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.comorganic-chemistry.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a sodium salt, which then acts as a nucleophile and reacts with an alkyl halide (e.g., alkyl iodide or bromide) in an SN2 reaction to form the ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions, which are more likely with secondary and tertiary alkyl halides. masterorganicchemistry.com

Another method for ether synthesis is the alkoxymercuration-demercuration of an alkene in the presence of the alcohol (this compound). libretexts.org This two-step process allows for the Markovnikov addition of the alcohol across the double bond of the alkene. libretexts.org

Table 1: Examples of Reagents for Hydroxyl Group Modification

| Modification Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | Acetate Ester |

| Acylation | Acid Anhydride | Acetic anhydride | Acetate Ester |

| Alkylation | Alkyl Halide | Methyl iodide | Methyl Ether |

| Alkylation | Alkyl Halide | Benzyl bromide | Benzyl Ether |

The benzene (B151609) portion of the indolin-2-one ring is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.orgic.ac.uk The hydroxyl group at the C-4 position and the amide group in the five-membered ring are both activating, ortho-, para-directing groups, which influence the regioselectivity of the substitution. youtube.com However, the interplay of these two groups and steric hindrance will determine the final position of the incoming electrophile. The most likely positions for substitution are C-5 and C-7.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the aromatic ring using appropriate halogenating agents. mt.comnih.govyoutube.com For instance, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The reaction proceeds through the generation of a more electrophilic bromine species that then attacks the electron-rich aromatic ring.

Nitration: The introduction of a nitro group (-NO₂) is another common electrophilic aromatic substitution. This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. researchgate.netresearchgate.net The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on the aromatic ring. wikipedia.orgnih.gov

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govbuchler-gmbh.com A challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group is also activating. wikipedia.org

Acylation: This reaction introduces an acyl group using an acyl chloride or acid anhydride with a Lewis acid catalyst. nih.gov The resulting ketone is a deactivating group, which prevents further acylation of the same ring. wikipedia.org The acyl group can later be reduced to an alkyl group if desired.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Typical Product |

|---|---|---|---|

| Halogenation | X⁺ (e.g., Br⁺) | Br₂, FeBr₃ | Bromo-4-hydroxyindolin-2-one |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-4-hydroxyindolin-2-one |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Alkyl-4-hydroxyindolin-2-one |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Acyl-4-hydroxyindolin-2-one |

The C-3 position of the indolin-2-one ring is a methylene (B1212753) group adjacent to a carbonyl group, making it particularly amenable to a variety of functionalization reactions.

Synthesis of 3-Substituted-3-hydroxyindolin-2-ones: The C-3 position can be hydroxylated and substituted in a single step through aldol-type reactions with isatins (1H-indole-2,3-diones), which are precursors to some oxindoles. These reactions create a stereogenic center at the C-3 position. scispace.com

Synthesis of 4-Hydroxy-3-arylindolin-2-ones: A notable method for introducing an aryl group at the C-3 position involves a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. acs.org This reaction provides a practical route to a diverse set of 4-hydroxy-3-arylindolin-2-ones with good yields. acs.org The process is believed to proceed through a Michael addition followed by in situ generation of a hydroxamic acid, dehydration, and isomerization. acs.org

Knoevenagel Condensation: The active methylene group at C-3 can participate in Knoevenagel condensation with aldehydes and ketones. scirp.org This reaction, typically catalyzed by a weak base, results in the formation of a C=C double bond at the C-3 position, leading to 3-alkylidene or 3-arylidene derivatives. scirp.org

Friedel-Crafts Alkylation with 3-Hydroxy-2-oxindoles: 3-Hydroxy-2-oxindoles can serve as precursors to electrophilic intermediates that can undergo Friedel-Crafts alkylation with electron-rich aromatic compounds. nih.govresearchgate.net This reaction, often catalyzed by a Lewis acid, allows for the synthesis of 3-aryl-substituted oxindoles. researchgate.net

Table 3: Methods for C-3 Functionalization

| Reaction Type | Reagents | Key Intermediate/Product |

|---|---|---|

| Annulation | β-Nitrostyrene, 1,3-Cyclohexanedione, H₃PO₄ | 4-Hydroxy-3-arylindolin-2-one |

| Knoevenagel Condensation | Aldehyde or Ketone, Base | 3-Alkylidene/Arylidene-4-hydroxyindolin-2-one |

| Friedel-Crafts Alkylation | Electron-rich arene, Lewis Acid (from 3-hydroxy precursor) | 3-Aryl-4-hydroxyindolin-2-one |

Parallel Synthesis Applications in this compound Research

Parallel synthesis has become a cornerstone in modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. rsc.orgrsc.orgnih.gov The this compound scaffold, with its multiple points of diversification, is well-suited for such combinatorial approaches.

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for constructing libraries of compounds where one of the reactants is attached to a solid support, such as a resin bead. acs.orgresearchgate.netemolecules.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. For the synthesis of a this compound library, the core scaffold could be anchored to the solid support through various linkers, for example, at the N-1 position or via the C-4 hydroxyl group. Subsequently, a series of building blocks can be introduced at the remaining diversification points (C-3, C-4, and the aromatic ring) in a parallel fashion.

DNA-Encoded Libraries (DELs): DNA-encoded library technology (DELT) is an advanced combinatorial chemistry platform where each unique chemical compound is tagged with a unique DNA barcode. rsc.orgrsc.org This allows for the synthesis and screening of libraries containing billions of molecules. The oxindole (B195798) scaffold has been successfully utilized in the construction of diverse DELs. rsc.orgrsc.org A similar strategy could be applied to this compound, where different building blocks are sequentially added, and at each step, a corresponding DNA tag is ligated to the growing molecule. This would enable the creation of a vast library of this compound derivatives for screening against various biological targets. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization for 4 Hydroxyindolin 2 One Research

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 4-hydroxyindolin-2-one. researchgate.netpnnl.gov It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition with a high degree of confidence. This technique is critical in confirming the molecular formula of the synthesized compound and distinguishing it from other potential isomers or byproducts.

In a typical HRMS analysis of this compound (C₈H₇NO₂), the instrument would be expected to detect a molecular ion peak corresponding to its calculated exact mass. Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), provide further structural information by revealing characteristic neutral losses and fragment ions. For instance, the fragmentation of the this compound molecular ion might involve the loss of water (H₂O) or carbon monoxide (CO), providing clues about the connectivity of the atoms within the molecule. The precise mass measurements of these fragment ions further corroborate the proposed structure.

| Analytical Parameter | **Expected Value for this compound (C₈H₇NO₂) ** |

| Calculated Exact Mass | 149.0477 g/mol |

| Observed [M+H]⁺ Ion | ~150.0550 m/z |

| Observed [M+Na]⁺ Ion | ~172.0371 m/z |

| Key Fragmentation Pathways | Loss of H₂O, Loss of CO |

This table presents theoretical values. Actual observed values may vary slightly depending on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the unequivocal structure verification and conformational analysis of this compound in solution. nih.govcore.ac.uk Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons at the 3-position, the N-H proton, and the hydroxyl proton. The chemical shifts (δ) of these protons are indicative of their electronic environment, and the coupling constants (J) between adjacent protons reveal their spatial relationships. For example, the splitting patterns of the aromatic protons can help determine the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methylene carbon are all characteristic of the indolin-2-one scaffold. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

| ¹H NMR (Proton) | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | d, t, dd |

| Methylene Protons (C3-H₂) | 3.0 - 3.5 | s |

| N-H Proton | 8.0 - 10.0 | s (broad) |

| O-H Proton | 5.0 - 7.0 | s (broad) |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ) Range (ppm) |

| Carbonyl Carbon (C2) | 170 - 180 |

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon (C3) | 35 - 45 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample by separating it into its individual components. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from impurities. The purity is determined by the relative area of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. shu.ac.uk This hyphenated technique is particularly useful for identifying and quantifying impurities, even at very low levels. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the tentative identification of impurities based on their molecular weight, which is crucial for process optimization and quality control.

| Technique | Parameter | Typical Conditions for this compound |

| HPLC | Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detection | UV at a specific wavelength (e.g., 254 nm) | |

| LC-MS | Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Crystallographic Analysis for Solid-State Structural Determination

Crystallographic analysis can confirm the planar structure of the indolin-2-one ring system and the position of the hydroxyl group on the aromatic ring. Furthermore, it reveals crucial information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding. The hydroxyl group and the N-H group of the lactam are capable of forming hydrogen bonds, which can influence the packing of the molecules in the crystal and affect physical properties such as melting point and solubility. This detailed solid-state structural information is invaluable for understanding the compound's physicochemical properties and for computational modeling studies. helsinki.fi

| Crystallographic Parameter | Description |

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Hydrogen Bonding Network | Description of the intermolecular hydrogen bonds present in the crystal structure. |

Structure Activity Relationship Sar Studies of 4 Hydroxyindolin 2 One Derivatives

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of 4-hydroxyindolin-2-one derivatives is highly dependent on the type and location of substituents on the core structure. Research has demonstrated that modifications at various positions, including C3, C5, and C6, can significantly modulate the compound's inhibitory potential against specific biological targets. nih.govgoogle.com

The C3 position of the oxindole (B195798) ring is a critical point for substitution, and modifications here play a significant role in the antiangiogenic and anticancer activities of these compounds. nih.gov For instance, the introduction of a 3-hydrazonoindolin-2-one moiety bearing a 3-hydroxy-4-pyridinone fragment has been explored. Within this series, halogen substitutions on the phenyl ring of the hydrazono group were investigated. A compound featuring a halogen-substituted derivative was identified as being particularly potent against acute myeloid leukemia (AML) with an EC50 value of 0.69 μM.

Another key modification at the C3 position involves the attachment of a thiazolidinone ring. In one study, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety was synthesized and evaluated for cytotoxicity against human cancer cell lines. nih.govresearchgate.net One compound from this series, designated 5h, which incorporates a 2-chloro-4-fluorophenyl group, demonstrated remarkable cytotoxicity and selectivity against HT-29 (colon cancer) and H460 (lung cancer) cell lines, with IC50 values of 0.016 µM and 0.0037 µM, respectively. nih.gov This highlights the positive influence of specific halogenated phenyl substitutions on the thiazolidinone ring for anticancer activity. nih.govresearchgate.net

Substitutions on the aromatic ring of the indolinone core, particularly at the C5 and C6 positions, also have a profound impact on biological efficacy. In the development of Aurora B kinase inhibitors, a (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one intermediate was synthesized. whiterose.ac.uk The bromine atom at the C6 position served as a handle for introducing various aryl and heteroaryl groups via Suzuki coupling. This strategic modification led to the identification of urea (B33335) derivatives with potent inhibitory activity against Aurora B kinase, demonstrating the importance of the C6 position for achieving target specificity and potency. whiterose.ac.uk Further studies have shown that methoxy (B1213986) or chloro groups at the ortho position of a phenyl ring substituent can also significantly enhance inhibitory activity. researchgate.net

| Compound | Key Substituents | Target/Cell Line | Activity | Reference |

|---|---|---|---|---|

| Compound 5h | 3-ylidene-(2-(2-chloro-4-fluorophenyl)-4-oxothiazolidin-3-yl) | HT-29 (Colon Cancer) | IC50 = 0.016 µM | nih.gov |

| Compound 5h | 3-ylidene-(2-(2-chloro-4-fluorophenyl)-4-oxothiazolidin-3-yl) | H460 (Lung Cancer) | IC50 = 0.0037 µM | nih.gov |

| Halogen-substituted derivative | 3-hydrazonoindolin-2-one with 3-hydroxy-4-pyridinone | AML (Leukemia) | EC50 = 0.69 µM | |

| Urea derivative (8a) | 6-(1H-pyrazol-4-yl) and 3-((1H-pyrrol-2-yl)methylene) with urea moiety | Aurora B Kinase | IC50 < 100 nM | whiterose.ac.uk |

Rational Design and Medicinal Chemistry Optimization

Rational drug design and medicinal chemistry optimization are foundational to the development of effective this compound-based inhibitors. openaccessjournals.com These approaches leverage structural information from the biological target or knowledge of existing ligands to guide the synthesis of more potent and selective compounds. nih.gov

One prominent strategy involves structure-based design, which utilizes the three-dimensional structure of the target protein, often a kinase, to design molecules that fit precisely into the active site. Molecular docking simulations are a key tool in this approach, allowing researchers to predict the binding modes and affinities of designed compounds. nih.gov For example, in the development of inhibitors for the p90 ribosomal S6 protein kinase 2 (RSK2), molecular docking was used to investigate the binding poses of novel indolin-2-one derivatives, leading to the identification of a potent inhibitor with an IC50 value of 0.5 µM. nih.gov Similarly, docking studies of indolin-2-one derivatives in the active site of Aurora B kinase revealed that key hydrogen bonds with residues like Glu171 and Ala173 are crucial for potency. researchgate.net This understanding allowed for the rational design of new derivatives with potentially enhanced activity. researchgate.net

Pharmacophore modeling is another powerful tool in rational design. This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A new series of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors was designed based on the essential pharmacophoric features of known inhibitors, using the indolin-2-one scaffold as a core element to bind to the hinge region of the ATP pocket. nih.gov

Medicinal chemistry optimization also involves techniques like bioisosteric modification, where parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties. This can lead to improvements in activity, selectivity, or pharmacokinetic properties. nih.gov The optimization of a multi-kinase inhibitor into a selective Aurora B inhibitor was achieved through a combination of structure-based design and a molecular hybridization approach, demonstrating a sophisticated strategy to enhance a drug candidate's profile. whiterose.ac.uk

Ligand-Based Approaches in SAR Elucidation

In situations where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) provides an alternative path for SAR elucidation and drug discovery. jubilantbiosys.comnih.gov This approach relies on analyzing a set of molecules known to interact with the target to derive a model that predicts the activity of new, untested compounds. jubilantbiosys.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. benthamdirect.com A QSAR study on a series of indolin-2-one derivatives acting as Src tyrosine kinase inhibitors found that the inhibitory activity was significantly correlated with the hydrophobicity and molar refractivity of the molecules. benthamdirect.com This suggests that the activity of these compounds is governed by their hydrophobic and steric properties, providing a clear direction for further optimization. benthamdirect.com

Pharmacophore modeling is another key ligand-based technique. nih.gov By analyzing a set of active ligands, a common feature pharmacophore model can be generated, representing the key interaction points necessary for binding to the target. For a series of pyrrole-indoline-2-one derivatives, a five-feature pharmacophore model (ADHRR.2), consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings, was developed. ijrpr.com This model demonstrated a high correlation with the Aurora kinase inhibitory activity of the compounds and could be used to screen chemical databases for new potential inhibitors. ijrpr.com These ligand-based methods are essential for advancing projects when structural data is limited, enabling the continued rational design and optimization of this compound derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-Hydroxyindolin-2-one derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Research has shown that oxindole (B195798) derivatives can effectively bind to a range of enzymes. For instance, docking studies on vascular endothelial growth factor receptor 2 (VEGFR-2) have predicted that the hydroxyl group of the oxindole moiety can form an additional hydrogen bond with the backbone of Cys919, a critical interaction for inhibitory activity nih.gov. Similarly, in studies targeting the main protease (Mpro) of SARS-CoV-2, oxindole derivatives have demonstrated favorable binding energies and interactions with key residues in the active site nih.gov. In the context of HIV-1 integrase, derivatives of 3-hydroxy-indolin-2-one have been shown to form hydrogen bonding interactions with residues such as Glu170, Thr174, and His171 researchgate.net.

The binding affinities, often expressed as docking scores, provide a quantitative measure of the binding strength. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

| Target Protein | PDB ID | Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3VID | oxindole_19 | Not Specified | Cys919 nih.gov |

| HIV-1 Integrase | 5KGX | 3d (3-hydroxy-indolin-2-one derivative) | Not Specified | Glu170, Thr174, His171 researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified | OD-22, OD-16, OD-4, OD-9 | Not Specified | Not Specified nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 2D0T | 1-(5-Chloro-3-hydroxy-2-oxoindolin-3-yl)pentane-2,4-dione | -7.40 | Not Specified nih.govwalisongo.ac.id |

| Anaplastic Lymphoma Kinase (ALK) | 5FTO | 4-hydroxy-2-quinolone analogue | -8.054 | Met1199, Glu1197 mdpi.com |

Molecular Dynamics (MD) Simulations

To assess the stability of the binding poses predicted by molecular docking, molecular dynamics (MD) simulations are often employed. These simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the flexibility of the system and the persistence of key interactions.

MD simulations on complexes of this compound derivatives with their target proteins have been used to validate docking results. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time suggests that the complex is stable. For example, MD simulations of an oxindole derivative bound to the SARS-CoV-2 main protease showed stability throughout the simulation period, confirming the docking geometry plos.org. Similarly, simulations of indole (B1671886) derivatives with Indoleamine 2,3-dioxygenase 1 (IDO1) have been used to refine binding affinity calculations espublisher.com.

| Target Protein | Derivative/Compound | Simulation Length (ns) | Key Findings |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4PIM | 20 | Stable binding mode observed with low RMSD (0.19 ± 0.06 Å) nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Indeno[1,2-b]pyrrol-4(1H)-one derivative | 100 | Stable protein-ligand complex confirmed by RMSD analysis plos.org |

| SARS-CoV-2 Spike-hACE2 | 7-azaindole derivatives | 100 | Analysis of RMSD fluctuations to understand interactions nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies.

DFT studies have provided valuable information on the structural and electronic characteristics of oxindole derivatives. These calculations help in understanding the molecule's reactivity and spectroscopic properties semanticscholar.org. For instance, DFT has been used to calculate the bond lengths and angles of the optimized geometry of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, showing good agreement with experimental data nih.gov. Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity.

| Compound | Method/Basis Set | Calculated Property | Finding |

|---|---|---|---|

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one | DFT-B3LYP/6-311+G | Optimized Geometry, Vibrational Frequencies | Calculated bond lengths in good agreement with experimental data nih.gov |

| 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO gap | Calculated energy value for the HOMO–LUMO gap was 3.862 eV icm.edu.pl |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | B3LYP/6-311G** | Quantum Chemical Parameters | Oxygen atoms and π-system revealed high chemical reactivity nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the target of interest, a process known as virtual screening.

For targets of this compound, pharmacophore models have been developed based on the key interactions observed in ligand-protein complexes. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. For example, a pharmacophore-based virtual screening approach was successfully used to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) frontiersin.orgnih.gov. This strategy allows for the rapid and cost-effective identification of new potential drug candidates from vast chemical libraries. The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

Future Perspectives in 4 Hydroxyindolin 2 One Research

Exploration of Novel Synthetic Methodologies

The development of efficient, cost-effective, and diverse synthetic routes is fundamental to advancing the study of 4-hydroxyindolin-2-one and its derivatives. While classical methods exist, future efforts will concentrate on creating more sophisticated and practical synthesis protocols. A key area of development is the use of novel catalytic systems and one-pot reactions to streamline the synthesis process, improve yields, and allow for the creation of extensive compound libraries for screening.

An example of recent progress is the development of a phosphoric acid-mediated annulation reaction. This method efficiently synthesizes 4-hydroxy-3-arylindolin-2-ones from readily available starting materials like β-nitrostyrenes and 1,3-cyclohexanedione (B196179). acs.org This approach is notable for its simple experimental setup and very good yields, offering a practical pathway to a diverse set of oxindoles. acs.org Future research will likely expand on such methodologies, exploring different catalysts, reaction conditions, and starting materials to broaden the scope of accessible this compound analogues.

| Synthetic Strategy | Key Features | Starting Materials | Potential Advantages |

| Phosphoric Acid-Mediated Annulation | Involves Michael addition, in situ hydroxamic acid generation, dehydration, and isomerization. acs.org | β-Nitrostyrenes, 1,3-Cyclohexanedione. acs.org | Simple experimentation, readily available precursors, very good yields. acs.org |

| Metal-Catalyzed Annulation | Previously reported methods have used catalysts like Iridium(III). acs.org | Anilides, Diazotized Meldrum's acid. acs.org | Can offer high specificity and efficiency, though may require rare or expensive metals. |

| Reductive Cyclization | Involves the reduction of a nitro group to initiate cyclization. acs.org | Example: Ethyl 2-(2-nitrophenyl)pent-4-enoate. acs.org | Provides a direct route to the core scaffold from nitroaromatic compounds. |

The goal is to move beyond multi-step, low-yield syntheses towards greener, more atom-economical processes that can be easily scaled up for preclinical and clinical supply.

Discovery of New Biological Targets and Therapeutic Applications

While derivatives of the indolin-2-one core have shown promise, particularly as anti-proliferative agents, a vast landscape of potential biological targets remains unexplored. nih.govnih.gov Future research will focus on identifying and validating novel molecular targets for this compound derivatives, thereby expanding their therapeutic applications beyond oncology.

The structural similarity of the indolin-2-one scaffold to other privileged structures like quinolinones suggests potential for a wide range of biological activities. mdpi.comresearchgate.net Quinolone derivatives have demonstrated antioxidant, anti-inflammatory, antimalarial, antibacterial, and antiviral properties. mdpi.com This provides a rationale for screening this compound libraries against targets implicated in these disease areas, such as enzymes involved in inflammatory pathways (e.g., lipoxygenases) or key proteins in microbial pathogens. mdpi.com

Systematic screening of diverse derivative libraries against large panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other therapeutically relevant protein families will be crucial. This high-throughput approach, combined with subsequent mechanistic studies, will be instrumental in uncovering new structure-activity relationships (SAR) and identifying compounds with novel mechanisms of action.

Development of Advanced Derivatization and Scaffold Modification Strategies

The functionalization of the this compound core is critical for modulating its pharmacokinetic properties and biological activity. Future research will employ advanced and systematic derivatization strategies to optimize lead compounds. These strategies include:

Bioisosteric Replacement : This involves substituting specific functional groups on the scaffold with other groups that have similar physical or chemical properties. For instance, replacing a phenyl ring with a thiazolyl or pyrazolyl ring can significantly alter the compound's interaction with a biological target and improve its pharmacological profile. nih.gov

Scaffold Hopping : This computational or experimental approach aims to identify structurally novel cores that can mimic the biological activity of the original this compound scaffold. researchgate.net This can lead to the discovery of compounds with improved properties, such as better selectivity or novel intellectual property.

Hybridization : This strategy involves covalently linking the this compound moiety with another known pharmacophore to create a hybrid molecule with dual or synergistic activity. nih.gov For example, conjugating the scaffold with a known kinase inhibitor could create a multi-target agent for cancer therapy.

Grafting of Functional Groups : A more direct approach involves adding specific groups to the core structure to enhance desired properties. This includes adding large lipophilic ester or acetyl groups to improve membrane permeability or introducing specific substituents to fine-tune binding affinity. nih.gov

These advanced strategies will enable the systematic exploration of the chemical space around the this compound core, facilitating the development of highly potent and selective drug candidates.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Key applications of AI/ML in this context will include:

Predictive Modeling : ML algorithms can be trained on existing data from this compound derivatives to build models that accurately predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, untested compounds. mdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates.

De Novo Drug Design : Generative AI models can design entirely new this compound derivatives in silico that are optimized for binding to a specific biological target. drugpatentwatch.com These models can explore a vast chemical space to propose structures with high predicted efficacy and drug-like properties.

Synthesis Prediction : AI can assist chemists by predicting reaction outcomes and suggesting optimal synthetic routes, thereby streamlining the creation of new derivatives and compound libraries. scitechdaily.com

Data Analysis : AI tools can analyze large datasets from high-throughput screening and 'omics' studies to identify novel biological targets and biomarkers associated with the activity of this compound compounds. mdpi.com

Preclinical and Clinical Translation Potential

The ultimate goal of research into this compound is the successful translation of promising lead compounds into clinically effective therapies. The path from a laboratory hit to a marketable drug is long and requires rigorous preclinical and clinical evaluation. Future efforts will be heavily focused on bridging this translational gap.

A critical early step in preclinical development is assessing the selectivity of potent compounds. This involves testing their cytotoxic effects not only on cancer cell lines but also on non-tumorigenic cell lines to calculate a tumor selectivity index. nih.gov Compounds that are highly toxic to cancer cells but relatively safe for healthy cells have a higher potential for successful clinical translation. nih.gov

Furthermore, promising derivatives must be evaluated in more complex biological systems. This includes testing their efficacy in multidrug-resistant cancer cell lines to ensure they can overcome common mechanisms of therapeutic resistance. nih.govnih.gov Subsequent stages will involve comprehensive ADMET profiling, in vivo efficacy studies in relevant animal models of disease, and detailed safety pharmacology and toxicology assessments. Successfully navigating these preclinical hurdles is essential to justify the initiation of human clinical trials and realize the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxyindolin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions, such as the reaction of isatin derivatives with phenolic amines or hydroxyl-containing reagents. For example, the condensation of isatin with 4-aminophenol under acidic conditions can yield 3-imine derivatives, which may be further reduced . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., acetic acid for protonation). Yield improvements (from ~50% to >80%) are achievable via reflux purification and column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the indolinone ring). For instance, SCXRD data for derivatives like 4-Bromo-3-hydroxyindolin-2-one reveal a planar indole ring with dihedral angles <5° between substituents, validated by R-factors <0.06 . Complementary techniques include FT-IR (C=O stretch at ~1700 cm⁻¹), NMR (aromatic proton shifts at δ 6.8–7.5 ppm), and DFT calculations for electron density mapping .

Q. What preliminary bioactivity screens are recommended for this compound in pharmacological studies?

- Methodological Answer : Start with in vitro assays targeting antibacterial (e.g., MIC against E. coli and S. aureus), antiviral (e.g., plaque reduction in HSV-1), and neuroprotective (e.g., glutamate-induced neuronal cell viability) activities. Use dose-response curves (0.1–100 µM) and positive controls (e.g., ampicillin for antibacterial assays). Structure-activity relationship (SAR) studies should compare hydroxyl positioning, as 4-hydroxy derivatives show enhanced activity over 5- or 6-hydroxy analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). To address this:

- Standardize protocols : Use CLSI guidelines for antimicrobial assays .

- Validate purity : HPLC-MS (purity >95%) ensures compounds are free from byproducts that may skew results .

- Cross-validate : Compare results across multiple labs or public datasets (e.g., ChEMBL). For example, neuroprotective effects may vary due to differences in neuronal cell models (primary vs. SH-SY5Y lines) .

Q. What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Modify the indolinone scaffold to enhance solubility and bioavailability:

- Prodrug approaches : Esterify the hydroxyl group to increase lipophilicity (e.g., acetyl or PEG-ylated derivatives) .

- Co-crystallization : Improve stability via co-crystals with succinic acid, as demonstrated in SCXRD studies .

- Metabolic profiling : Use hepatic microsome assays to identify major metabolites and adjust substituents (e.g., fluorination to block oxidation) .

Q. How should researchers analyze conflicting crystallographic data for this compound polymorphs?

- Methodological Answer : Polymorphs can exhibit varying hydrogen-bonding networks. To resolve conflicts:

- Replicate conditions : Crystallize under identical solvent/temperature conditions as prior studies .

- Use Hirshfeld surfaces : Quantify intermolecular interactions (e.g., O–H···O vs. N–H···O bonds) to explain packing differences .

- Publish raw data : Deposit .cif files in public databases (e.g., Cambridge Structural Database) for peer validation .

Q. What preclinical models are appropriate for evaluating the therapeutic potential of this compound in neurodegenerative diseases?

- Methodological Answer : Prioritize models with translational relevance:

- In vivo : Transgenic Caenorhabditis elegans (e.g., Aβ-expressing strains for Alzheimer’s) or MPTP-induced Parkinson’s models in mice .

- Biomarkers : Measure tau phosphorylation or α-synuclein aggregation via Western blot.

- Dose-ranging : Administer 10–50 mg/kg orally and compare plasma levels to in vitro IC₅₀ values .

Methodological Considerations

- Data Presentation : Include raw data tables (e.g., crystallographic parameters ) and dose-response curves in appendices, with processed data (means ± SEM) in the main text .

- Ethical Compliance : For in vivo studies, follow ICH guidelines on animal welfare and include IRB approval details in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。